An In-depth Technical Guide to the Structure Elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to the Structure Elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation and characterization of the novel pyrazole derivative, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. This compound and its analogs are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.
Compound Identity and Physicochemical Properties
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O.[1] Its core structure consists of a pyrazole ring substituted with an amino group, a carboxamide group, and a cyclopentyl group.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 666235-33-2 |
| IUPAC Name | 5-amino-1-cyclopentylpyrazole-4-carboxamide |
| SMILES | C1CCC(C1)N2C(=C(C=N2)C(=O)N)N |
| InChI Key | FDWHOJIUCDZERN-UHFFFAOYSA-N |
Synthesis and Characterization
Postulated Synthesis Protocol
A potential synthetic pathway is the reaction of cyclopentylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis of the resulting ester and subsequent amidation.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.
-
To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).
-
Stir the mixture at 60°C for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid (1 M) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 3: Amidation to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.
-
Suspend the carboxylic acid from Step 2 in dichloromethane.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide based on its structure and data from analogous pyrazole derivatives.[5][6]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | s | 1H | Pyrazole C-H |
| ~6.50 | br s | 2H | -NH₂ (amino) |
| ~7.20, ~7.00 | br s | 2H | -CONH₂ (carboxamide) |
| ~4.80 | quintet | 1H | Cyclopentyl C-H (methine) |
| ~1.90 - 1.50 | m | 8H | Cyclopentyl -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (carboxamide) |
| ~155.0 | Pyrazole C-NH₂ |
| ~140.0 | Pyrazole C-H |
| ~95.0 | Pyrazole C-CONH₂ |
| ~60.0 | Cyclopentyl C-N |
| ~32.0 | Cyclopentyl CH₂ |
| ~24.0 | Cyclopentyl CH₂ |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Expected Values |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1660 (C=O stretching), ~1620 (N-H bending) |
| MS (ESI+) | m/z 195.12 [M+H]⁺ |
Biological Activity and Signaling Pathway
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is a key driver in various cancers, making these compounds promising candidates for anticancer drug development.[7] The covalent inhibition mechanism often involves the pyrazole core interacting with a cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inactivation.
Visualizations
Chemical Structure
Caption: Chemical structure of the title compound.
Experimental Workflow for Structure Elucidation
Caption: General workflow for synthesis and structure elucidation.
Simplified FGFR Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
The structural elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide relies on a combination of synthetic chemistry and spectroscopic analysis. Its characterization provides a foundation for further investigation into its biological activities, particularly as a potential therapeutic agent targeting kinase-driven cancers. The methodologies and data presented in this guide offer a framework for researchers in the field of drug discovery and development.
References
- 1. 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O | CID 11701191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
